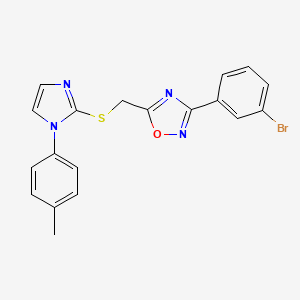

![molecular formula C7H9ClF2O2S B2586644 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride CAS No. 2253640-63-8](/img/structure/B2586644.png)

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

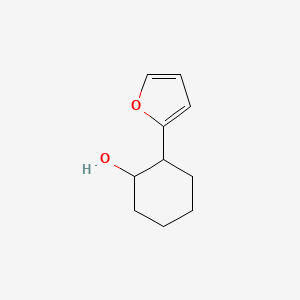

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride is a chemical compound with the CAS Number: 2010252-59-0 . It has a molecular weight of 230.66 . The compound is in liquid form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H9ClF2O2S/c8-13(11,12)3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific reactions involving (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride are not mentioned in the search results, methanesulfonyl chloride, a related compound, is known to be highly reactive . It is an electrophile and functions as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

The compound is a liquid and it has a molecular weight of 230.66 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

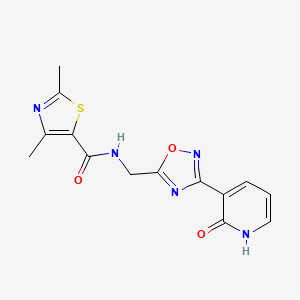

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

The reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides, including CF₃SO₂Cl and C₆F₅SO₂Cl, leads to compounds with potential as topical intraocular pressure-lowering agents for glaucoma treatment. These compounds exhibit strong affinities toward carbonic anhydrase isozymes, with some demonstrating excellent water solubility and effectiveness in lowering intraocular pressure without significant side effects. This highlights the compound's application in developing new antiglaucoma drugs (Scozzafava et al., 2000).

Sodium Insertion in Energy Storage Materials

The compound has been studied in the context of energy storage, where methanesulfonyl chloride (MSC) forms an ionic liquid with AlCl₃. This ionic liquid has been used to investigate the electrochemical properties of vanadium pentoxide (V₂O₅) films, demonstrating reversible sodium intercalation. This application suggests the compound's role in developing advanced materials for energy storage (Su et al., 2001).

Gas Separations Using Ionic Liquid Membranes

Research into non-hexafluorophosphate [PF₆]⁻ anion-supported ionic liquid membranes has explored the use of different water-stable anions, including trifluoromethanesulfone [CF₃SO₃]⁻, for gas separations. This study indicates the compound's utility in enhancing the performance of ionic liquid membranes for CO₂/N₂ separation, positioning them above the upper bound in the Robeson plot, which is significant for applications in environmental technology and industrial separations (Scovazzo et al., 2004).

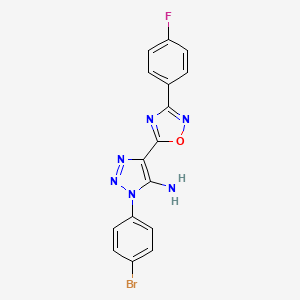

Electrophilic Fluorination Reagents

The compound is relevant in the field of organic synthesis, particularly in trifluoromethylation reactions. CF₃SO₂Cl is widely used for the direct trifluoromethylation of various substrates, showcasing its role as a versatile reagent in the introduction of fluorinated groups. This application is critical for the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Guyon et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-3-1-2-5(6)7(6,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFBRCWFGLOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide](/img/structure/B2586571.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)